molecular formula C6H3Cl2N3 B2395077 5-Amino-4,6-dichloronicotinonitrile CAS No. 1565871-92-2

5-Amino-4,6-dichloronicotinonitrile

Cat. No. B2395077
CAS RN: 1565871-92-2
M. Wt: 188.01
InChI Key: DNNAYQGNCYNXQU-UHFFFAOYSA-N
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Description

5-Amino-4,6-dichloronicotinonitrile is a chemical compound with the molecular formula C6H3Cl2N3 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of this compound and related compounds has been discussed in several studies . One method involves a ring-opening reaction of a macrocyclic compound with the aid of vicarious nucleophilic substitution of hydrogen (VNS) reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with two chlorine atoms and one amino group attached . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

5-Amino-4,6-dichloronicotinonitrile has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential to inhibit the growth of tumor cells. Additionally, this compound has been used in the synthesis of other compounds, such as 4-aminopyridine and 4-amino-2-chloro-3-methylpyridine.

Mechanism of Action

5-Amino-4,6-dichloronicotinonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. It has also been shown to inhibit the production of nitric oxide (NO), an important signaling molecule in the body. In addition, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce the production of pro-inflammatory molecules in vitro. In addition, this compound has been shown to inhibit the growth of tumor cells in vitro.

Advantages and Limitations for Lab Experiments

5-Amino-4,6-dichloronicotinonitrile is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive and easy to synthesize. However, this compound is a relatively new compound, so there is still much to be learned about its pharmacological effects.

Future Directions

The potential therapeutic applications of 5-Amino-4,6-dichloronicotinonitrile are still being explored. Further research is needed to determine the optimal dosage and formulation of the compound for use in humans. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on various disease states. Additionally, further research is needed to understand the biochemical and physiological effects of this compound on cells and tissues. Finally, further research is needed to understand the advantages and limitations of this compound for laboratory experiments.

Synthesis Methods

5-Amino-4,6-dichloronicotinonitrile is synthesized from 5-amino-4,6-dichloropyridine (5-ADP) via a two-step reaction. The first step involves the reaction of 5-ADP with hydrochloric acid and sodium nitrite to form 5-amino-4,6-dichloronicotinic acid (5-ADNA). This reaction is carried out at room temperature. The second step involves the reaction of 5-ADNA with sodium hydroxide to form this compound. This reaction is carried out at elevated temperatures.

properties

IUPAC Name

5-amino-4,6-dichloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3(1-9)2-11-6(8)5(4)10/h2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNAYQGNCYNXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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